

3-(4-Chlorobenzoyl)acrylic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-(4-Chlorobenzoyl)acrylic acid

Cat. No.: B3416144

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An In-depth Technical Guide to **3-(4-Chlorobenzoyl)acrylic Acid**: Synthesis, Properties, and Applications in Oncological Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(4-Chlorobenzoyl)acrylic acid**, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, outline a robust synthetic pathway, and explore its validated applications as a potent antiproliferative agent, grounding all claims in authoritative scientific literature.

Core Compound Identification and Properties

3-(4-Chlorobenzoyl)acrylic acid, systematically named (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, is an α,β -unsaturated keto-carboxylic acid. Its chemical identity is crucial for registry and procurement in a research setting.

- CAS Number: 6269-33-6[1][2][3][4]
- Molecular Formula: $C_{10}H_7ClO_3$ [1][2]
- Molecular Weight: 210.61 g/mol [1][2]

The compound's physical and chemical properties are essential for its handling, storage, and application in experimental protocols.

| Property | Value | Source(s) |
|---------------|---|-----------|
| IUPAC Name | (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid | [4] |
| Synonyms | 3-(p-Chlorobenzoyl)acrylic acid, (E)-4-(4-Chlorophenyl)-4-oxobut-2-enoic acid | [1] |
| Appearance | Solid | |
| Melting Point | 130-134 °C | [1][2] |
| Boiling Point | 379.5 ± 42.0 °C (Predicted) | [1] |
| Density | 1.366 ± 0.06 g/cm ³ (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Mechanistic Rationale

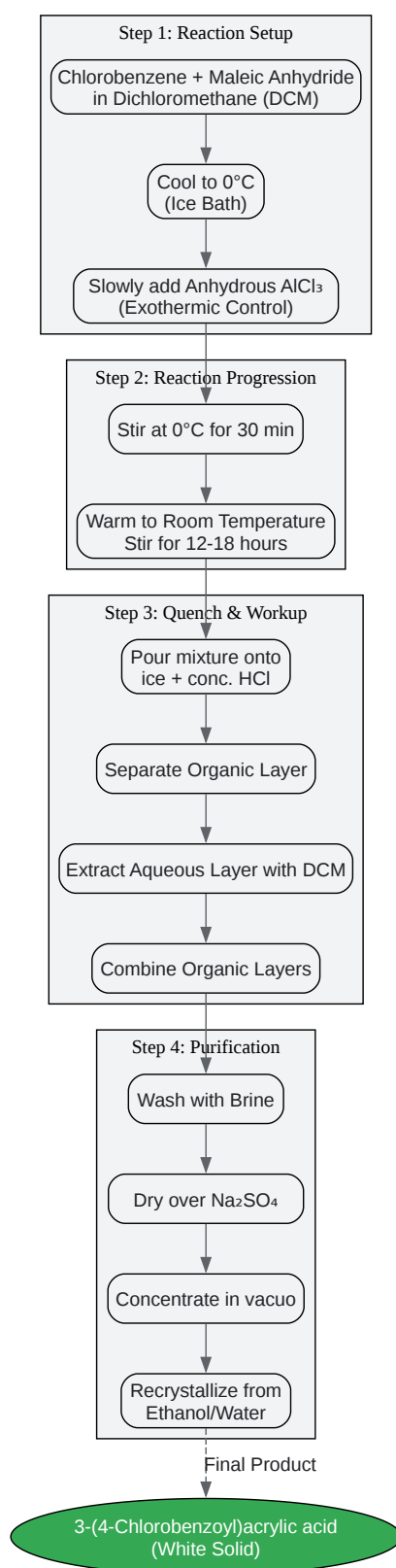
The synthesis of **3-(4-Chlorobenzoyl)acrylic acid** can be efficiently achieved via a Friedel-Crafts acylation reaction between chlorobenzene and maleic anhydride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Causality of Experimental Choices:

- **Reactants:** Chlorobenzene serves as the aromatic substrate. The chloro-group is a deactivating but ortho, para-directing substituent. The steric hindrance at the ortho position favors the formation of the para-substituted product. Maleic anhydride is the acylating agent, providing the four-carbon backbone that will become the oxobutenoic acid chain.
- **Catalyst:** Anhydrous aluminum chloride (AlCl₃) is the Lewis acid catalyst of choice. Its function is to coordinate with the oxygen of the anhydride, creating a highly reactive acylium ion intermediate, which is the potent electrophile required to attack the electron-rich (despite deactivation) chlorobenzene ring. A stoichiometric excess of AlCl₃ is necessary as it complexes with both the reactant anhydride and the product ketone.

- Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane is used to dissolve the reactants and facilitate the reaction while not participating in it.
- Workup: The reaction is quenched with a cold, dilute acid (e.g., HCl). This step serves two purposes: it hydrolyzes the aluminum-ketone complex to liberate the final product and protonates the carboxylate, and it deactivates and dissolves any remaining AlCl_3 .

Experimental Workflow: Synthesis of 3-(4-Chlorobenzoyl)acrylic acid



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Caption: Friedel-Crafts acylation workflow for synthesizing **3-(4-Chlorobenzoyl)acrylic acid**.

Detailed Step-by-Step Protocol

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- **Addition of Reactant:** Add chlorobenzene (1.1 eq) to the suspension.
- **Catalyst Introduction:** Cool the mixture to 0°C using an ice-water bath. Slowly add anhydrous aluminum chloride (AlCl_3 , 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
- **Reaction:** After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This process is highly exothermic and should be performed in a well-ventilated fume hood.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.
- **Washing and Drying:** Combine all organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-(4-Chlorobenzoyl)acrylic acid**.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Application as an Antiproliferative Agent and Mechanism of Action

Recent research has highlighted **3-(4-Chlorobenzoyl)acrylic acid** and its derivatives as promising candidates in oncology, specifically as antiproliferative agents that function as tubulin polymerization inhibitors.[1][5][6]

Antiproliferative Activity

Studies have demonstrated that certain 3-(4-chlorophenyl) acrylic acid derivatives exhibit potent cytotoxic effects against human breast carcinoma cell lines, such as MDA-MB-231.[1][5] One such derivative showed a half-maximal inhibitory concentration (IC₅₀) of 3.24 μ M, a potency comparable to the well-known tubulin inhibitor Combretastatin A-4 (CA-4).[1][5] This positions the scaffold as a valuable starting point for the development of new anticancer therapeutics.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the anticancer activity of this compound class is the disruption of microtubule dynamics.[7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis) by forming the mitotic spindle.

- **Binding to Tubulin:** The acrylic acid derivative binds to β -tubulin, a protein subunit of microtubules. This binding is often at or near the colchicine-binding site.[7][9]
- **Inhibition of Polymerization:** This binding event prevents the tubulin dimers from polymerizing into functional microtubules.[5][7]
- **Mitotic Arrest:** The failure to form a proper mitotic spindle halts the cell cycle, typically at the G2/M phase.[1][6]
- **Apoptosis Induction:** Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.[7][8]

This mechanism is highly effective against rapidly dividing cells, such as those found in tumors.



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Caption: Mechanism of action pathway for **3-(4-Chlorobenzoyl)acrylic acid** derivatives.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling **3-(4-Chlorobenzoyl)acrylic acid**.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
- Handling: All manipulations should be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Conclusion

3-(4-Chlorobenzoyl)acrylic acid is a well-defined chemical entity with a straightforward and scalable synthetic route. Its true value for researchers lies in its demonstrated biological activity as a potent inhibitor of tubulin polymerization. The scaffold serves as an excellent platform for structure-activity relationship (SAR) studies aimed at discovering novel and effective anticancer agents. Its mechanism of action, targeting the fundamental cellular process of mitosis, makes it a continued subject of interest in the field of drug development.

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